molecular formula C20H19NO4 B11567081 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate

2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B11567081
M. Wt: 337.4 g/mol
InChI Key: JSZXKJWFNPTBOP-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core, a pyrrolidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. The process begins with the formation of the naphthofuran core, followed by the introduction of the pyrrolidine ring and the acetate group. Common reagents used in these reactions include naphthol derivatives, pyrrolidine, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthofuran alcohols. Substitution reactions can lead to a variety of functionalized naphthofuran derivatives .

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate include other naphthofuran derivatives and pyrrolidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-methyl-3-(pyrrolidine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C20H19NO4/c1-12-18(20(23)21-9-5-6-10-21)16-11-17(25-13(2)22)14-7-3-4-8-15(14)19(16)24-12/h3-4,7-8,11H,5-6,9-10H2,1-2H3

InChI Key

JSZXKJWFNPTBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCCC4

Origin of Product

United States

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